molecular formula C22H30N4O4 B2800242 N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide CAS No. 2380186-37-6

N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide

Cat. No. B2800242
CAS RN: 2380186-37-6
M. Wt: 414.506
InChI Key: NAJMBIOINNORMD-UHFFFAOYSA-N
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Description

N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide, also known as MMCO, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMCO is a small molecule inhibitor that targets the protein-protein interaction of the oncogenic transcription factor c-Myc and its partner protein Max.

Mechanism of Action

The mechanism of action of N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide involves the inhibition of the protein-protein interaction of c-Myc and Max. c-Myc and Max form a heterodimer that binds to DNA and regulates the expression of genes involved in cell proliferation, differentiation, and apoptosis. N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide binds to the c-Myc/Max complex and disrupts its function, leading to the inhibition of c-Myc-dependent gene expression.
Biochemical and Physiological Effects
N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide has been shown to have several biochemical and physiological effects. In cancer cells, N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide inhibits the expression of c-Myc-dependent genes involved in cell proliferation, angiogenesis, and metastasis. In neuronal cells, N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide protects against neurotoxicity induced by amyloid-beta peptide and 6-hydroxydopamine. N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide has also been shown to inhibit the growth of bacteria and fungi, suggesting potential applications in antimicrobial therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide is its specificity for the c-Myc/Max complex. N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide does not inhibit the function of other transcription factors or affect normal cells, which reduces the risk of side effects. Another advantage is its stability and solubility in water, which makes it suitable for in vitro and in vivo experiments.
One of the limitations of N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide is its low potency. N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide has an IC50 value of 5.2 μM, which is relatively high compared to other small molecule inhibitors. Another limitation is its poor bioavailability, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for research on N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide. One direction is to optimize the synthesis method to improve the potency and bioavailability of N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide. Another direction is to investigate the potential applications of N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide in other diseases, such as viral infections and autoimmune disorders. Finally, further studies are needed to elucidate the molecular mechanisms of N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide and its effects on cellular signaling pathways.

Synthesis Methods

The synthesis of N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide involves several steps. The starting material is 1-(bromomethyl)-4-morpholine, which is reacted with cyclobutanone to form N-(1-morpholin-4-ylcyclobutyl)methylamine. This intermediate is then reacted with 3-(2-oxopiperidin-1-yl)benzoic acid to form N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide. The synthesis of N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide has been described in detail in a publication by Liu et al. (2014).

Scientific Research Applications

N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is cancer therapy. c-Myc is a transcription factor that is frequently overexpressed in cancer cells, and its overexpression has been linked to tumor growth and progression. N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide has been shown to inhibit the growth of c-Myc-dependent cancer cells in vitro and in vivo. In addition, N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Another area of research is neurodegenerative diseases. c-Myc has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide has been shown to inhibit the expression of c-Myc in neuronal cells and to protect against neurotoxicity induced by amyloid-beta peptide and 6-hydroxydopamine.

properties

IUPAC Name

N-[(1-morpholin-4-ylcyclobutyl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O4/c27-19-7-1-2-10-26(19)18-6-3-5-17(15-18)24-21(29)20(28)23-16-22(8-4-9-22)25-11-13-30-14-12-25/h3,5-6,15H,1-2,4,7-14,16H2,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJMBIOINNORMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3(CCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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